molecular formula C17H13NO5S B2673551 (2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetate CAS No. 1117704-94-5

(2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetate

Cat. No.: B2673551
CAS No.: 1117704-94-5
M. Wt: 343.35
InChI Key: DZVLUMOTLQTCFJ-UHFFFAOYSA-N
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Description

(2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetate is an organic compound that features a thiophene ring, an oxazole ring, and a formylphenoxy acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene and oxazole intermediates, followed by their coupling with the formylphenoxy acetate group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene or oxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups into the thiophene or oxazole rings.

Scientific Research Applications

(2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a drug candidate or a pharmacophore in medicinal chemistry.

    Industry: The compound can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetate include:

    Thiophene derivatives: Compounds with thiophene rings that exhibit similar chemical properties.

    Oxazole derivatives: Compounds containing oxazole rings with comparable reactivity.

    Formylphenoxy acetates: Molecules with formylphenoxy acetate groups that share similar functional characteristics.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5S/c19-8-12-3-5-14(6-4-12)21-11-16(20)22-9-13-10-23-17(18-13)15-2-1-7-24-15/h1-8,10H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVLUMOTLQTCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=CO2)COC(=O)COC3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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